molecular formula C22H18N2O7S B4661190 2-[(3-Ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid

2-[(3-Ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid

Cat. No.: B4661190
M. Wt: 454.5 g/mol
InChI Key: ZWECQVDSARCQBY-UHFFFAOYSA-N
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Description

2-[(3-Ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid is an organic compound with a complex structure that includes a thiophene ring, a benzoic acid moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced through esterification reactions using ethyl chloroformate.

    Formation of the Benzoic Acid Moiety: The benzoic acid moiety can be synthesized through a Friedel-Crafts acylation reaction, followed by nitration to introduce the nitro group.

    Coupling Reactions: The thiophene and benzoic acid moieties can be coupled through amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(3-Ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and potential applications. Its thiophene ring and nitrobenzoic acid moiety make it a versatile compound for various synthetic and research purposes.

Properties

IUPAC Name

2-[(3-ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O7S/c1-3-31-22(28)18-16(13-8-5-4-6-9-13)12(2)32-20(18)23-19(25)14-10-7-11-15(24(29)30)17(14)21(26)27/h4-11H,3H2,1-2H3,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWECQVDSARCQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-Ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid
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2-[(3-Ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid
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2-[(3-Ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid
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2-[(3-Ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid
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2-[(3-Ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid
Reactant of Route 6
2-[(3-Ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid

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